Benzenebiphenylchromium

Description

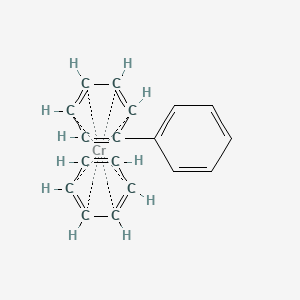

Structure

2D Structure

Properties

Molecular Formula |

C18H16Cr |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

benzene;1,1'-biphenyl;chromium |

InChI |

InChI=1S/C12H10.C6H6.Cr/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1-10H;1-6H; |

InChI Key |

IMYDQKUVIRZEFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC=C1.C1=CC=C(C=C1)C2=CC=CC=C2.[Cr] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Benzenebiphenylchromium

Established Synthetic Pathways for Arene-Chromium Complexes

The preparation of arene-chromium complexes, including the mixed-ligand benzenebiphenylchromium, relies on several key synthetic strategies. These approaches are designed to facilitate the coordination of aromatic rings to a chromium metal center.

Reductive Complexation Strategies with Chromium Halides

A foundational method for the synthesis of bis(arene)chromium complexes, which can be adapted for mixed-ligand systems, is the reductive complexation of chromium halides. The Fischer-Hafner synthesis is a classic example of this approach. In this method, a chromium halide, typically chromium(III) chloride (CrCl₃), is reacted with the desired arenes in the presence of a reducing agent and a Lewis acid, such as aluminum powder and aluminum chloride (AlCl₃). acs.orgwikipedia.org

The reaction of CrCl₃, AlCl₃, and aluminum powder with a mixture of benzene (B151609) and biphenyl (B1667301) can yield a mixture of bis(benzene)chromium, bis(biphenyl)chromium, and the target this compound. acs.org These are typically isolated as their cationic iodide salts after initial formation. acs.org The general principle involves the in-situ reduction of the chromium salt to a lower oxidation state, which then coordinates with the arene ligands. The reaction conditions, such as temperature and reactant ratios, can be optimized to influence the product distribution. For instance, using a significant excess of AlCl₃ has been shown to be beneficial, with reactions proceeding to high yields at elevated temperatures. acs.org

Table 1: Representative Reductive Complexation for Mixed Arene-Chromium Complexes

| Chromium Source | Arenes | Reducing Agent | Lewis Acid | Product Mixture |

| CrCl₃ | Benzene, Biphenyl | Al powder | AlCl₃ | [(C₆H₆)₂Cr]I, [(C₆H₆)(C₁₂H₁₀)Cr]I, [(C₁₂H₁₀)₂Cr]I |

Data compiled from historical synthetic reports. acs.org

Grignard Reagent-Mediated Syntheses of Arene-Chromium Species

The use of Grignard reagents, such as phenylmagnesium bromide (PhMgBr), in conjunction with chromium halides represents another significant pathway to arene-chromium complexes. This method was instrumental in the early investigations of organochromium chemistry and has been improved to afford better yields of mixed-arene complexes like this compound. acs.org The reaction of a Grignard reagent with a chromium halide can lead to the formation of σ-bonded organochromium intermediates, which then rearrange to form the π-arene sandwich complexes. thieme-connect.com

Catalyzed Arene Complexation Approaches (e.g., Mesitylene-catalyzed formations)

Arene exchange reactions provide a route to new arene-chromium complexes from pre-existing ones. It has been observed that bis(arene)chromium complexes can undergo disproportionation in the presence of a Lewis acid like AlCl₃. acs.org This suggests that an equilibrium can be established between different bis(arene)chromium species. For instance, a mixture of bis(benzene)chromium and bis(biphenyl)chromium can equilibrate to form this compound. acs.org

Furthermore, certain arenes can act as catalysts in the formation of other bis(arene)chromium complexes. Mesitylene (B46885), for example, has been found to catalyze the formation of bis(benzene)chromium. acs.org This catalytic effect is attributed to the relative ease of formation and subsequent displacement of the mesitylene ligand, facilitating the coordination of other arenes like benzene. While not explicitly detailed for the direct synthesis of this compound, this principle of catalyzed arene exchange is a relevant strategy in the broader context of arene-chromium chemistry.

Investigation of Reaction Mechanisms in Arene-Chromium Complex Formation

The elucidation of the mechanisms governing the formation of arene-chromium complexes is crucial for understanding and controlling the synthesis of compounds like this compound. Research in this area has focused on identifying key intermediates and understanding the pathways through which ligands couple and rearrange.

Characterization of Key Organochromium Intermediates (e.g., Triphenylchromium-THF Adducts)

In Grignard reagent-mediated syntheses, the initial interaction between the chromium halide and the Grignard reagent is proposed to form organochromium intermediates. While the direct characterization of a triphenylchromium-THF adduct in the specific synthesis of this compound is not extensively documented in readily available literature, the formation of such σ-bonded intermediates is a widely accepted concept in organochromium chemistry.

Studies on related systems have shown that chromium(III) chloride can react with Grignard reagents in coordinating solvents like tetrahydrofuran (B95107) (THF) to form adducts. These intermediates are often unstable and serve as precursors to the final π-complexes. Theoretical studies and crossover experiments suggest that the in-situ formation of a reactive chromium species, likely Cr(0), occurs through the reduction of the chromium halide by the Grignard reagent. thieme-connect.com This reduced chromium center is then available to coordinate with the arene ligands. The THF solvent can play a crucial role in stabilizing the intermediate chromium species.

Exploration of Ligand Coupling and Disproportionation Pathways

Ligand coupling is a key mechanistic feature in the formation of this compound, particularly in Grignard-based syntheses where biphenyl can be formed from the coupling of phenyl groups. The mechanism of how a benzene and a biphenyl ligand come together on the chromium center is complex. It is plausible that a phenyl group from the Grignard reagent initially forms a σ-bond with the chromium, and this intermediate can then either couple with another phenyl group to form biphenyl which then coordinates, or it can facilitate the coordination of a benzene molecule already present.

Disproportionation reactions of bis(arene)chromium complexes provide another mechanistic pathway to mixed-ligand species. It has been established that bis(arene)chromium complexes with two different arene ligands can disproportionate in the presence of AlCl₃. acs.org This equilibrium process can be represented as:

2 (Arene1)(Arene2)Cr ⇌ (Arene1)₂Cr + (Arene2)₂Cr

Conversely, a mixture of two different symmetrical bis(arene)chromium complexes can lead to the formation of the mixed-ligand complex:

(Arene1)₂Cr + (Arene2)₂Cr ⇌ 2 (Arene1)(Arene2)Cr

In the context of this compound, a mixture of bis(benzene)chromium and bis(biphenyl)chromium can undergo an AlCl₃-induced thermal equilibration to yield this compound. acs.org The exact nature of the intermediates in this process is not fully elucidated but is thought to involve transient cationic chromium species facilitated by the Lewis acid. acs.org

Role of Ancillary Reagents and Solvent Systems in Reaction Outcome

The synthesis of this compound is highly dependent on the ancillary reagents and the solvent system employed. These factors not only influence the yield of the desired product but also dictate the distribution of related sandwich compounds.

A primary route to this compound involves the use of Grignard reagents, specifically phenylmagnesium bromide (C₆H₅MgBr), in conjunction with a chromium salt such as chromium(III) chloride (CrCl₃). acs.org The Grignarnd reagent serves a dual purpose: it acts as a source of phenyl groups and as a reducing agent, facilitating the formation of the chromium(0) center in the final sandwich complex. The reaction is typically conducted in an ether-based solvent system, such as diethyl ether or tetrahydrofuran (THF). These solvents are crucial for stabilizing the Grignard reagent and the organochromium intermediates that are formed during the reaction. acs.org

The choice of solvent can significantly impact the reaction. For instance, THF is known to form stable adducts with organochromium intermediates, such as (C₆H₅)₃Cr·3THF. acs.org The removal of the solvent from such intermediates, often under vacuum, can lead to the formation of a mixture of bis(arene)chromium complexes, including this compound. acs.org

Another significant ancillary reagent that can influence the reaction outcome is aluminum chloride (AlCl₃). In the presence of AlCl₃, bis(arene)chromium complexes with different arene ligands can undergo disproportionation. acs.org This suggests that an equilibrium can be established between bis(benzene)chromium, bis(biphenyl)chromium, and this compound. The presence of a catalyst like AlCl₃ can therefore be used to influence the final product distribution. acs.org

The table below summarizes the key reagents and their established roles in the synthesis of this compound and related compounds.

| Reagent/Solvent | Role in Synthesis |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Source of phenyl ligands; Reducing agent |

| Chromium(III) Chloride (CrCl₃) | Source of chromium atoms |

| Diethyl Ether / Tetrahydrofuran (THF) | Solvent for Grignard reagent formation and reaction; Stabilization of intermediates |

| Aluminum Chloride (AlCl₃) | Catalyst for disproportionation/equilibration of arene ligands |

| Sodium Dithionite (Na₂S₂O₄) | Reducing agent for the isolated cation to the neutral complex |

| Water (during hydrolysis) | Proton source for the formation of the final neutral complexes |

Insights into Cyclization Reactions Mediated by Chromium Complexes

The formation of the biphenyl ligand in this compound is a key mechanistic step that is understood to occur through a chromium-mediated coupling of phenyl groups. While the precise intermediates and transition states are not fully elucidated, the evidence points towards a process where phenyl groups, originating from the Grignard reagent, couple to form biphenyl within the coordination sphere of the chromium atom. acs.org

The reaction of p-tolylmagnesium bromide with CrCl₃ provides insight into this coupling process. The formation of p,p'-bitolyl as a product indicates that the coupling of the aryl groups from the Grignard reagent is a key part of the reaction, leading to the formation of the biaryl ligand. acs.org This suggests an intramolecular or an intermolecular coupling of phenyl groups on a chromium center to form the biphenyl ligand.

The hydrolysis of the reaction mixture is a critical final step. It is believed that the initially formed organochromium species exist as complex salts, which upon hydrolysis in an oxygen-free environment, yield the neutral bis(arene)chromium complexes. acs.org Subsequent air oxidation can then be used to isolate the cationic forms of these complexes. acs.org

The table below outlines the proposed sequence of events in the formation of this compound.

| Step | Description | Key Intermediates/Products |

| 1. Grignard Reaction | Reaction of CrCl₃ with C₆H₅MgBr in ether. | Phenylchromium species (e.g., (C₆H₅)₃Cr·3THF) |

| 2. Ligand Coupling | Intramolecular or intermolecular coupling of phenyl groups. | Intermediate with a biphenyl ligand |

| 3. Rearrangement | Formation of stable sandwich complex structures. | Mixture of (C₆H₆)₂Cr, (C₆H₆)(C₆H₅C₆H₅)Cr, and (C₆H₅C₆H₅)₂Cr |

| 4. Hydrolysis | Treatment with water to yield neutral complexes. | Neutral bis(arene)chromium complexes |

| 5. Oxidation (optional) | Air oxidation to form the corresponding cations. | [(C₆H₆)₂Cr]⁺, [(C₆H₆)(C₆H₅C₆H₅)Cr]⁺, [(C₆H₅C₆H₅)₂Cr]⁺ |

Electronic Structure and Bonding Analysis of Benzenebiphenylchromium

Theoretical and Computational Approaches to Electronic Structurenih.govnih.gov

The electronic structure of benzenebiphenylchromium has been extensively studied using a variety of theoretical and computational methods. nih.gov These approaches provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications in Structure-Property Relationshipsresearchgate.netchemrxiv.orgmdpi.com

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structure-property relationships in this compound and related bis(arene)chromium complexes. researchgate.netchemrxiv.orgresearchgate.net DFT calculations, particularly those employing the generalized gradient approximation (GGA), offer a balance between computational cost and accuracy for these systems. youtube.com

Studies have shown that DFT methods can accurately predict the geometric parameters and rotational barriers in bis(arene)chromium complexes. researchgate.net For instance, calculations using the PBE functional and a TZ2p basis set have successfully described the structure and intramolecular dynamics of these compounds. researchgate.net These calculations reveal that the introduction of bulky substituents, such as tert-butyl groups, can significantly increase the barrier to rotation around the metal-ligand bond due to steric strain. researchgate.net Furthermore, DFT has been instrumental in understanding the π-aromatic interactions, which are crucial for the stability of such sandwich complexes. researchgate.net

The chemical reactivity of molecules like this compound can be understood through conceptual DFT, which utilizes global descriptors like hardness, softness, electronegativity, and electrophilicity to describe the chemical behavior. mdpi.com

Ab Initio Methods for Elucidating Electron Correlation Effectsnumberanalytics.comaps.orgnih.gov

For a more rigorous understanding of electron correlation effects, which are significant in systems with metal-ligand bonding, ab initio methods are employed. numberanalytics.comaps.org These methods, while computationally more demanding than DFT, provide a more accurate description of the electronic structure by making fewer approximations. numberanalytics.com

State-of-the-art ab initio calculations, such as coupled cluster with singles, doubles, and perturbative triples [CCSD(T)], have been applied to model systems like the benzene (B151609) dimer to understand π-π interactions, which are relevant to the forces holding the arene ligands together in this compound. nih.gov These calculations have been crucial in accurately determining the binding energies of different geometric configurations. nih.gov The development of explicitly correlated methods like MP2-R12/A has further improved the accuracy of binding energy estimations by approaching the complete basis set limit. nih.gov

Modeling of Molecular Orbital Interactions and Delocalizationchemtube3d.comlibretexts.orgmasterorganicchemistry.com

The bonding in this compound is best described by molecular orbital (MO) theory. The interaction between the d orbitals of the chromium atom and the π molecular orbitals of the benzene and biphenyl (B1667301) ligands leads to the formation of a delocalized system of electrons that accounts for the compound's stability. chemtube3d.comlibretexts.org

The six p-orbitals of a benzene ring combine to form six molecular orbitals: three bonding and three antibonding. libretexts.orgmasterorganicchemistry.com In bis(benzene)chromium, a related compound, the metal's d-orbitals interact with these π MOs. Specifically, the dz2 orbital forms a σ bond, while the dxz and dyz orbitals form π bonds with the benzene rings. chemtube3d.com This results in a completely filled set of bonding molecular orbitals, contributing to the thermodynamic and chemical stability of the complex. libretexts.org The delocalization of electrons in the benzene ring results in all carbon-carbon bonds having an equal length, intermediate between a single and a double bond. libretexts.org

Analysis of Molecular Symmetry and Geometric Conformations (e.g., D6h symmetry of bis(benzene)chromium, biphenyl dihedral angles)acs.orgscielo.org.arresearchgate.net

The symmetry of bis(arene)chromium complexes plays a crucial role in determining their electronic and spectroscopic properties. Bis(benzene)chromium, a parent compound to this compound, exhibits D6h symmetry in its eclipsed conformation, as confirmed by electron diffraction and spectroscopic studies. acs.org However, other conformations, such as the D6d point group, have also been investigated computationally. scielo.org.arresearchgate.net

For this compound, the symmetry is lower than that of bis(benzene)chromium due to the presence of the biphenyl ligand. The dihedral angle between the two phenyl rings of the biphenyl ligand is a key geometric parameter. In related substituted benzene derivatives, the point group symmetry can be influenced by the nature and position of the substituents. youtube.com For example, 1,3,5-trisubstituted benzenes can exhibit C3h or D3h symmetry depending on the substituents and their orientation. youtube.comnih.gov

| Compound | Point Group Symmetry | Key Geometric Features | Reference |

|---|---|---|---|

| Bis(benzene)chromium | D6h (eclipsed) | Parallel benzene rings | acs.org |

| Bis(benzene)chromium | D6d | Staggered benzene rings | scielo.org.arresearchgate.net |

| Benzene-1,3,5-triol | Approximate D3h | Planar molecule | nih.gov |

Computational Studies of the Jahn-Teller Effect in Chromium Complexesrsc.orgyoutube.com

While the neutral, 18-electron bis(benzene)chromium with a d6 configuration in a low-spin state is not expected to show a first-order Jahn-Teller effect, its cations or related chromium complexes with different electron counts might. For instance, Cr(III) complexes, with a d3 configuration, can exhibit Jahn-Teller distortions. youtube.com Computational studies are crucial for predicting and analyzing the subtle structural changes and energy stabilizations associated with the Jahn-Teller effect in chromium complexes. rsc.org The electron configuration of the central chromium atom is key, with the neutral atom having a configuration of [Ar] 3d5 4s1. youtube.comnagwa.comyoutube.com

Advanced Spectroscopic Investigations of Electronic and Molecular Structurecardiff.ac.ukmcmaster.canih.govresearchgate.net

A variety of advanced spectroscopic techniques have been employed to probe the electronic and molecular structure of this compound and its analogues. These experimental methods provide data that complements and validates theoretical and computational findings.

Mass-analyzed threshold ionization (MATI) spectroscopy has been used to study the "pure" substituent effects on the electronic structure of bis(η6-benzene)chromium by accurately determining ionization energies. nih.gov This technique has revealed the subtle electronic influences of methyl and phenyl groups. nih.gov

Spectroscopic investigations, including X-ray Absorption Spectroscopy (XAS), Electron Paramagnetic Resonance (EPR), and UV-vis spectroscopy, have been crucial in studying the activation of chromium-based catalysts. researchgate.net For example, in a system involving chromium 2-ethylhexanoate, these techniques showed the rapid reduction of Cr(III) to Cr(II) and the subsequent formation of various chromium complexes. researchgate.net

Furthermore, studies on luminescent Cr(III) complexes have utilized spectroscopy to correlate the geometry of the complexes with their emission properties. cardiff.ac.uk These investigations have shown that increasing the covalent character of the Cr-N bond can lead to a red-shift in the emission maxima. cardiff.ac.uk The chemistry and air stability of unsymmetrical chromarenes of the type ArCr(C6H6) have been correlated with the Hammett parameters of the substituents, supported by NMR and polarographic evidence. mcmaster.ca

| Spectroscopic Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| Mass-Analyzed Threshold Ionization (MATI) | Precise ionization energies, substituent effects | Study of monosubstituted chromium bisarene compounds | nih.gov |

| XAS, EPR, UV-vis | Oxidation state, coordination environment, complex formation | Activation of chromium-based trimerization catalysts | researchgate.net |

| Luminescence Spectroscopy | Emission properties, structure-property relationships | Investigation of luminescent Cr(III) complexes | cardiff.ac.uk |

| NMR and Polarography | Electronic effects of substituents, stability | Study of unsymmetrical chromarenes | mcmaster.ca |

Photoelectron Spectroscopy for Valence Orbital Electron Binding Energies

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energy of electrons ejected from a sample when it is irradiated with high-energy photons. khanacademy.org This allows for the determination of the binding energies of electrons in their atomic and molecular orbitals. khanacademy.orglibretexts.org For this compound, PES provides crucial information about the energies of its valence orbitals.

The electronic structure of aromatic molecules like benzene has been extensively studied using PES. uni-frankfurt.de In the gas phase, the valence band of benzene displays distinct features corresponding to its various molecular orbitals. uni-frankfurt.de When complexed with a chromium atom and a biphenyl ligand to form this compound, these orbital energies are perturbed. The interaction with the chromium d-orbitals leads to a splitting of the degenerate orbitals of the free benzene and biphenyl ligands and a shift in their binding energies.

Theoretical calculations, such as the ∆-Self-Consistent-Field (∆SCF) method, can be used to predict the core electron binding energies of transition metal compounds and have shown reasonable accuracy for first-row transition metals like chromium. arxiv.org These calculations, in conjunction with experimental PES data, help in assigning the observed spectral features to specific molecular orbitals. The binding energy of each valence electron orbital can be estimated by considering the energy difference between the ground state of the neutral molecule and the excited state of the ion formed upon electron removal. escholarship.org

Table 1: Representative Valence Orbital Electron Binding Energies for Aromatic Systems

| Molecule | Orbital | Experimental Binding Energy (eV) |

| Benzene (Gas Phase) | 1e1g(π) | 9.2 |

| Benzene (Gas Phase) | 3e2g(σ) | 11.5 |

| Benzene (Gas Phase) | 1a2u(π) | 12.1 |

| Benzene (Gas Phase) | 3e1u(σ) | 13.9 |

| Benzene (Gas Phase) | 1b2u(σ) | 14.8 |

| Benzene (Gas Phase) | 1b1u(σ) | 15.5 |

| Benzene (Gas Phase) | 2e2g(σ) | 16.9 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sauni-siegen.de These vibrations are sensitive to the molecule's structure, bonding, and symmetry. uni-siegen.de

In this compound, the vibrational spectra are dominated by the modes of the benzene and biphenyl ligands, which are perturbed upon coordination to the chromium atom. The high symmetry of free benzene (D6h) results in several of its vibrational modes being IR or Raman inactive due to the mutual exclusion rule. researchgate.net However, upon complexation, the symmetry is lowered, leading to the activation of previously forbidden modes. researchgate.net For instance, a vibrational mode of benzene observed around 1310 cm⁻¹, which is normally inactive, can become IR active in a complex. researchgate.net

The C-H stretching vibrations of the aromatic rings typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The C-C stretching modes of the benzene ring are observed around 1600 cm⁻¹ and 1500 cm⁻¹. researchgate.net The breathing mode of the benzene ring is found near 992 cm⁻¹ in the Raman spectrum. researchgate.net In the far-infrared region, the vibrations involving the chromium-arene bonds would be observed. The analysis of these vibrational frequencies provides insights into the strength of the metal-ligand bonds and the electronic effects of the chromium atom on the aromatic rings.

Table 2: Characteristic Vibrational Frequencies for Benzene

| Vibrational Mode | Wavenumber (cm-1) | Spectroscopic Activity |

| C-H Symmetrical Stretching | ~3063 | Raman |

| C-H Anti-symmetrical Stretching | ~2950 | Raman |

| C=C Stretching | ~1586 | Raman |

| C-H Shear Vibration | ~1177 | Raman |

| Ring Breathing | ~992 | Raman |

| C-C-C In-plane Deformation | ~606 | Raman |

Note: This table presents characteristic Raman active modes for free benzene. researchgate.net In this compound, these frequencies will be shifted, and additional IR active bands will appear due to the reduced symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.

In the ¹H NMR spectrum of this compound, the protons on the benzene and biphenyl rings will give rise to signals whose chemical shifts are influenced by the diamagnetic anisotropy of the aromatic rings and the electronic effects of the chromium center. The coordination to chromium typically leads to an upfield shift of the proton resonances compared to the free ligands. The coupling patterns between adjacent protons can help in assigning the signals to specific positions on the aromatic rings.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene and biphenyl ligands will also be affected by the coordination to the chromium atom. The study of relaxation times and temperature-dependent NMR spectra can provide insights into the dynamic processes occurring in the molecule, such as ring rotation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. hnue.edu.vnlibretexts.org These transitions occur when an electron is promoted from an occupied molecular orbital to an unoccupied one. hnue.edu.vn

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* transitions within the benzene and biphenyl ligands, as well as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions involving the chromium atom. The π → π* transitions of benzene typically occur at around 184 nm, 204 nm, and 256 nm. hnue.edu.vn In the complex, these bands may be shifted and their intensities altered.

The presence of the chromium atom introduces new electronic transitions. MLCT bands involve the excitation of an electron from a metal-based d-orbital to a ligand-based π* orbital. LMCT bands correspond to the excitation of an electron from a ligand-based π orbital to a metal-based d-orbital. These charge-transfer bands are often responsible for the color of transition metal complexes and provide valuable information about the electronic interaction between the metal and the ligands.

Table 3: Typical Electronic Transitions in Aromatic Compounds

| Transition Type | Typical Wavelength Range (nm) |

| π → π | 200 - 400 |

| n → π | 200 - 400 |

| n → σ | 175 - 220 |

| σ → σ | < 200 |

Note: This table provides a general overview of electronic transitions. hnue.edu.vnlibretexts.orgyoutube.comslideshare.net The specific λmax values for this compound will depend on the precise energy levels of its molecular orbitals.

Time-Resolved Spectroscopy for Ultrafast Electronic Processes

Time-resolved spectroscopy allows for the study of dynamic processes that occur on very short timescales, such as femtoseconds to picoseconds. scispace.comresearchgate.netnottingham.ac.uk This technique is particularly useful for investigating the excited-state dynamics of molecules, including processes like intramolecular vibrational energy redistribution (IVR) and intersystem crossing. nottingham.ac.uknih.gov

Upon photoexcitation, this compound will be promoted to an electronically excited state. Time-resolved techniques, such as transient absorption spectroscopy or time-resolved photoelectron spectroscopy, can monitor the decay of this excited state back to the ground state or its conversion to other excited states (e.g., triplet states). nih.govucl.ac.uk The lifetimes of these excited states and the rates of various photophysical processes can be determined. For instance, studies on similar aromatic molecules have revealed that IVR can occur on the picosecond timescale, and the dynamics can be mode-specific. nottingham.ac.uk The dephasing time of a wave packet on an excited state potential energy surface can also be measured, providing insights into coherent dynamics. nih.gov

Electron Paramagnetic Resonance (EPR) for Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons. wikipedia.orglibretexts.orgmat-cs.com It is a powerful tool for studying the electronic structure of paramagnetic materials, including many transition metal complexes. wikipedia.orglibretexts.org

If this compound exists in a paramagnetic state, for example, if the chromium center is Cr(I) (a d⁵ ion), it would be EPR active. The EPR spectrum would provide information about the g-factor and hyperfine coupling constants. The g-factor gives insight into the electronic environment of the unpaired electron. illinois.edu Hyperfine coupling arises from the interaction of the electron spin with the magnetic nuclei in the molecule, such as ¹H, ¹³C, and ⁵³Cr (if present in sufficient natural abundance or through isotopic enrichment). wikipedia.org The resulting splitting pattern in the EPR spectrum can reveal the distribution of the unpaired electron density over the molecule, providing a detailed picture of the metal-ligand bonding. illinois.edu

Reactivity and Reaction Mechanism Studies of Benzenebiphenylchromium

Ligand Functionalization and Derivatization Research

The complexation of an arene to a chromium center significantly alters its chemical behavior, opening up new avenues for functionalization that are not readily achievable with the free arene. uwindsor.ca The electron-withdrawing nature of the chromium moiety in arene chromium complexes facilitates nucleophilic attacks and stabilizes anionic intermediates. uwindsor.cachemrxiv.org

Studies on Electrophilic Aromatic Substitution of Coordinated Ligands

While complexation to a chromium tricarbonyl fragment generally deactivates the arene ring towards electrophilic aromatic substitution, the reactivity of bis(arene)chromium complexes like benzenebiphenylchromium can be more nuanced. Research in the broader field of arene chromium complexes indicates that the chromium atom can direct electrophiles to specific positions on the coordinated arene rings. researchgate.net However, these reactions often require forcing conditions and may lack the high regioselectivity observed in other functionalization methods. The steric bulk of the chromium and the opposing arene ligand can also influence the approach of the electrophile, leading to substitution at the less hindered positions. uwindsor.ca

Regioselectivity and Scope of Arene Ligand Metalation

Metalation, particularly lithiation, followed by quenching with an electrophile, is a powerful tool for the functionalization of arene chromium complexes. The chromium atom and existing substituents on the arene rings can direct the metalation to specific positions. For instance, in related (arene)Cr(CO)₃ complexes, ortho-lithiation is a well-established method for introducing a wide range of functional groups with high regioselectivity. wikipedia.org This strategy has been employed to synthesize planar chiral chromium arene complexes, which are valuable in asymmetric synthesis. wikipedia.org While specific studies on the regioselectivity and scope of metalation for this compound are not extensively detailed, the principles derived from simpler arene chromium complexes suggest that selective functionalization of both the benzene (B151609) and biphenyl (B1667301) ligands should be achievable.

Redox Chemistry of Arene-Chromium Complexes

The redox chemistry of arene-chromium complexes is a key area of investigation, as these compounds can exist in multiple oxidation states, each with distinct reactivity.

Investigations of Electron Transfer Processes and Oxidation State Interconversions

Arene-chromium complexes undergo electron transfer processes, typically involving the chromium center. nih.gov These processes can lead to the formation of cationic or anionic species, which can be stable and isolable. The interconversion between different oxidation states can be achieved through chemical or electrochemical methods. The stability of these different oxidation states is influenced by the nature of the arene ligands. For instance, electron-donating substituents on the arene rings tend to stabilize the oxidized forms of the complex. The study of these electron transfer processes is crucial for understanding the potential applications of these complexes in areas such as catalysis and materials science.

Electrochemical Characterization and Determination of Redox Potentials

Cyclic voltammetry is a primary technique used to characterize the redox behavior of arene-chromium complexes and to determine their redox potentials. aalto.fiaalto.fi These studies provide valuable information about the energetics of electron transfer processes and the stability of the different oxidation states of the complex. aalto.fi The redox potentials are sensitive to the electronic properties of the arene ligands. aalto.fi For example, introducing electron-withdrawing groups on the arene rings would be expected to shift the redox potentials to more positive values.

| Complex | Redox Couple | Potential (V vs. reference electrode) |

| [Fe(bpy)₃]²⁺ | Fe(II)/Fe(III) | +0.875 (vs. Ag/AgCl) aalto.fi |

| [Fe(4,4'-dicarboxyl-bpy)₃]²⁺ | Fe(II)/Fe(III) | +0.97 (vs. Ag/AgCl) aalto.fi |

| [Fe(4,4'-di-OMe-bpy)₃]²⁺ | Fe(II)/Fe(III) | +0.56 (vs. Ag/AgCl) aalto.fi |

This table shows data for iron-bipyridine complexes to illustrate the effect of ligand substitution on redox potential, as directly analogous data for this compound is not available in the cited sources.

Photochemical Reactivity and Light-Driven Transformations

The photochemical reactivity of arene-chromium complexes offers pathways to unique transformations that are not accessible under thermal conditions. Irradiation with light of an appropriate wavelength can excite the complex to a higher electronic state, leading to ligand dissociation or activation. For instance, the chromium tricarbonyl fragment can be removed photolytically to liberate the functionalized arene. wikipedia.org In the context of this compound, photochemical methods could potentially be used to selectively remove one of the arene ligands or to promote intramolecular reactions. The study of these light-driven transformations is an active area of research, with potential applications in organic synthesis and photoredox catalysis.

Exploration of Photoinduced Reaction Mechanisms

The photoinduced reactivity of arene-chromium complexes, including this compound, is initiated by the absorption of light, typically in the UV-visible range. This absorption populates an electronically excited state, often a metal-to-ligand charge transfer (MLCT) state, which triggers subsequent chemical transformations. The primary photochemical event is often the dissociation of a carbon monoxide (CO) ligand. rsc.org

Upon irradiation, the excited (arene)Cr(CO)₃* complex can undergo CO loss to form a coordinatively unsaturated 16-electron intermediate, (arene)Cr(CO)₂. This highly reactive species can then be trapped by a coordinating solvent (S) or another ligand to form a more stable complex, such as (arene)Cr(CO)₂S. rsc.org For complexes with tethered functional groups, this intermediate provides a pathway for intramolecular chelation. memphis.edunist.gov Studies on similar systems have shown that the quantum yields for these photosubstitution reactions can be low, on the order of 5 x 10⁻², indicating that other deactivation pathways are competitive. rsc.org

Another significant photoinduced mechanism is linkage isomerization. For arene chromium dicarbonyl complexes featuring tethered groups like pyridines or olefins, irradiation at specific wavelengths can induce a reversible change in the coordination mode of the tethered group, switching between η⁶-arene coordination and η¹- or η²-coordination of the tethered functionality. This process is often rapid, occurring on the nanosecond timescale. memphis.edu The mechanism involves the initial loss of a CO ligand, followed by intramolecular coordination of the tethered group.

Excitation: An initial absorption of a photon promotes the complex to an excited state.

Ligand Dissociation: The excited complex rapidly loses a ligand, typically CO, to form a reactive intermediate.

Coordination/Chelation: The intermediate is trapped by an external ligand (like a solvent) or an internal tethered group. memphis.edunist.gov

Research using transient absorption spectroscopy has been crucial in elucidating these ultrafast dynamics, tracking the formation and decay of intermediates on picosecond to millisecond timescales. nist.gov

Potential for Photochemical Catalysis with Arene-Chromium Systems

Arene-chromium complexes show significant potential in photochemical catalysis, primarily by leveraging the generation of reactive intermediates upon irradiation. The photoinduced dissociation of a CO ligand from the chromium center creates a vacant coordination site, enabling the complex to interact with substrates and facilitate catalytic transformations.

One major area of application is in photoredox catalysis. Although often used in conjunction with a dedicated photocatalyst, the chromium complex plays a key role in the catalytic cycle. For instance, in dual photoredox/chromium-catalyzed reactions, a separate photocatalyst absorbs light and engages in an electron transfer event, which then activates the chromium complex to participate in subsequent bond-forming steps. This synergistic approach has been successfully applied to reactions like the diacylation of alkenes and various carbonyl addition reactions. nih.gov

Furthermore, arene-chromium complexes themselves can initiate radical polymerization. Irradiation of (benzene)chromium tricarbonyl in the presence of a monomer like styrene and a halide initiator (e.g., CCl₄) generates free radicals that start the polymerization chain. rsc.org The proposed mechanism involves the formation of an excited-state complex (exciplex) between the chromium compound and the monomer, which then reacts with the halide to produce the initiating radicals. rsc.orgrsc.org An unusual feature of this system is that the presence of CO can enhance the rate of polymerization, likely by influencing the concentration of the active chromium-styrene intermediate complexes. rsc.org

The potential for these systems is summarized in the table below, highlighting the key photochemical step and its catalytic application.

| Photochemical Event | Catalytic Application | Mechanism |

| Photoinduced CO Loss | Radical Polymerization | Generation of a coordinatively unsaturated site that forms an exciplex with a monomer, followed by reaction with a halide initiator to produce radicals. rsc.org |

| Activation via Photoredox | C-C Bond Formation (e.g., Alkene Diacylation) | In a dual system, an external photocatalyst activates the chromium complex, which then mediates the radical coupling reaction. nih.gov |

| Photo-oxidation | Substrate Oxidation | Absorption of light facilitates electron transfer from the complex, which can then oxidize a substrate in a catalytic cycle. |

These examples demonstrate that the photochemical properties of arene-chromium systems provide a versatile platform for developing novel catalytic reactions under mild conditions.

Mechanistic Studies of Specific Reactions

Reactions with Oxidative Species (e.g., Ozone) and Coupling Product Formation

The reaction of this compound with oxidative species leads to the cleavage of the chromium-arene bond and potential modification of the organic ligands. Strong oxidants like iodine, cerium(IV), or molecular oxygen can remove the chromium tricarbonyl fragment, releasing the modified arene. uwindsor.ca This decomplexation is a common final step in synthetic sequences that use the Cr(CO)₃ group as a protecting or activating moiety. wikipedia.org

In the presence of a nucleophile, oxidation can lead to the formation of a substituted arene product. The reaction proceeds through an initial nucleophilic addition to the arene ring, which is activated by the electron-withdrawing Cr(CO)₃ group, forming an anionic η⁵-cyclohexadienyl intermediate. uwindsor.ca Subsequent oxidation of this intermediate with an agent like iodine (I₂) results in the elimination of the chromium fragment and the formation of a new carbon-substituent bond on the aromatic ring. uwindsor.ca

Reactions with highly reactive oxygen species like ozone are expected to be complex. Ozone can react with aromatic compounds, although the reaction is often slow with benzene itself. oxidationtech.com The complexation to the chromium center alters the electron density of the arene rings, which could affect their susceptibility to ozone attack. Furthermore, ozone decomposition can generate highly reactive hydroxyl radicals, which can lead to a variety of oxygenated and coupling products. nih.gov While specific studies on the ozonolysis of this compound are not detailed, the general mechanism of oxidative coupling involves the activation of C-H bonds, often mediated by a metal catalyst and an oxidant, leading to the formation of new C-C bonds. unirioja.eschemrxiv.orgresearchgate.net

Nucleophilic Attack: A nucleophile adds to the complexed arene ring.

Formation of Intermediate: An anionic η⁵-cyclohexadienyl chromium complex is formed.

Oxidation: An oxidizing agent removes the chromium group and facilitates the formation of the final substituted arene product. uwindsor.ca

Carbonylation Reactions of Chromium-Arene Bonds

The coordination of an arene, such as in this compound, to a chromium tricarbonyl, Cr(CO)₃, unit fundamentally alters its reactivity, enabling dearomative carbonylation reactions under mild, CO-gas-free conditions. The Cr(CO)₃ fragment acts as both an activating group for the arene and an internal source of carbon monoxide.

The general mechanism involves the electron-withdrawing nature of the Cr(CO)₃ moiety, which makes the arene ring susceptible to nucleophilic attack. This initial attack disrupts the aromaticity of the ring and generates an η⁵-cyclohexadienyl anionic intermediate. This key intermediate can then be trapped by an electrophile. Following this, a CO ligand from the chromium center inserts into the newly formed carbon-electrophile bond, leading to a dearomatized, carbonylated product.

Two primary mechanistic pathways have been identified for these transformations:

Nucleophile-Electrophile Addition: This is the conventional pathway where a nucleophile attacks the chromium-activated arene ring first, forming the η⁵-cyclohexadienyl anion. This anion is then quenched by an external electrophile, followed by CO insertion.

Umpolung-Enabled Nucleophile-Nucleophile Addition: More recently, an umpolung (polarity inversion) strategy has been developed. This allows for the coupling of two nucleophiles through a dearomative carbonylation process, expanding the synthetic utility of this methodology.

These carbonylation reactions provide a modular platform for constructing a variety of valuable organic molecules, including ketones, esters, and amides, from abundant aromatic feedstocks.

Analysis of Unimolecular and Bimolecular Reaction Pathways

The reactivity of this compound can be analyzed through both unimolecular and bimolecular reaction pathways, which describe reactions involving one or two chemical entities in the rate-determining step, respectively.

Unimolecular Reactions: These are processes where the complex undergoes a transformation on its own, such as an isomerization or decomposition. A prominent example in arene-chromium chemistry is the photoinduced dissociation of a CO ligand. memphis.edu This intramolecular process, initiated by light absorption, leads to a coordinatively unsaturated intermediate without the involvement of another reactant. nist.gov The subsequent intramolecular chelation of a tethered group is also a unimolecular step. memphis.edu The homolytic cleavage of a metal-carbon bond within a complex is another example of a unimolecular reaction, which can be a key step in radical-based transformations. osti.govnih.govnih.gov

Bimolecular Reactions: These reactions involve the interaction of the this compound complex with another reactant. Most of the synthetic applications of arene-chromium complexes fall into this category.

Nucleophilic Addition: The reaction of a nucleophile with the complexed arene ring is a classic bimolecular process. rsc.org

Radical Addition: The addition of a free radical to the arene ring is another bimolecular pathway. Studies have shown that intermolecular radical addition to a chromium-complexed arene is significantly faster than to a non-complexed arene. nih.govresearchgate.net

Alkyl Group Transfer: The transfer of an alkyl group between a chromium center and another metal complex, proceeding via an Sₕ2 mechanism, is a well-studied bimolecular homolytic reaction. osti.gov

The table below contrasts key features of these pathways for arene-chromium complexes.

| Pathway | Description | Example |

| Unimolecular | A single molecule rearranges or fragments in the rate-determining step. | Photoinduced CO loss from (arene)Cr(CO)₃. memphis.edu |

| Bimolecular | Two distinct molecules collide and react in the rate-determining step. | Addition of a carbanion nucleophile to the arene ring. rsc.org |

Understanding the competition between these pathways is crucial for controlling reaction outcomes. For instance, in some organometallic systems, unimolecular one-electron reactions (like homolytic bond cleavage) compete with bimolecular two-electron reactions (like reductive elimination). nih.govnih.gov

Elucidation of Radical and Organometallic Intermediate Pathways

The reactions of this compound often proceed through short-lived radical and organometallic intermediates that dictate the final product distribution. Elucidating these pathways is key to understanding and controlling the complex's reactivity.

Radical Intermediates: Radical addition reactions to (arene)tricarbonylchromium complexes are well-documented. The complexation of the arene to the Cr(CO)₃ moiety significantly lowers the electron density of the ring, making it highly susceptible to attack by nucleophilic radicals. researchgate.net For example, the addition of a ketyl radical to (benzene)tricarbonylchromium is estimated to be over 100,000 times faster than its addition to free benzene. researchgate.net The reaction proceeds via the formation of a cyclohexadienyl radical complex intermediate. nih.govresearchgate.net The stability of this radical intermediate is enhanced by the chromium tricarbonyl group. In intramolecular reactions, the initial radical addition to the complexed arene ring can be followed by an equilibrium before leading to the final product distribution. nih.govresearchgate.net

Organometallic Intermediates: Many reactions of this compound involve distinct organometallic intermediates.

η⁵-Cyclohexadienyl Anionic Complex: In nucleophilic aromatic substitution and carbonylation reactions, the first key intermediate is the η⁵-cyclohexadienyl anionic complex, formed by the addition of a nucleophile to the arene ring. uwindsor.ca This intermediate has been well-characterized and serves as a precursor to subsequent functionalization.

Coordinatively Unsaturated Intermediates: Photochemical reactions proceed through the formation of an unsaturated 16-electron species, (arene)Cr(CO)₂, after the loss of a CO ligand. rsc.org This intermediate is highly reactive and can coordinate with various ligands.

Carbene Radical Intermediates: In certain catalytic cycles, particularly those involving carbene transfer, chromium can form carbene radical intermediates, which possess an electronic structure where an electron is delocalized over the chromium and the carbene carbon. acs.org

Benzyl Anion/Cation Intermediates: The Cr(CO)₃ group can stabilize both anions and cations at the benzylic position of an arene substituent, facilitating a wide range of benzylic functionalization reactions. wikipedia.org

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in exploring these pathways, providing structural and energetic details for transient species like the cyclohexadienyl radical and anionic intermediates, and helping to rationalize observed product selectivities. nih.govresearchgate.net

Catalytic Applications and Mechanistic Investigations of Benzenebiphenylchromium

Homogeneous Catalysis by Arene-Chromium Complexes

Arene-chromium complexes, including benzenebiphenylchromium, serve as versatile catalysts in a range of organic transformations. ontosight.ai Their catalytic activity stems from the unique electronic properties conferred by the chromium metal center and the coordinated arene ligands.

Application in Hydrogenation Reactions

While examples of homogeneous arene hydrogenation are not as common as their heterogeneous counterparts, certain organometallic complexes have shown promise. libretexts.org Arene-chromium complexes, in a broader context, have been investigated for their catalytic activity in hydrogenation reactions. ontosight.ai For instance, tricarbonyl(arene)chromium complexes have been shown to catalyze the homogeneous 1,4-addition of hydrogen to dienes. acs.org Although direct evidence for this compound in arene hydrogenation is limited in the provided results, the general reactivity of related arene-chromium complexes suggests its potential in this area. The development of new generations of homogeneous arene hydrogenation catalysts often involves early transition metals like niobium and tantalum, highlighting the ongoing search for efficient and selective systems. rsc.org

Utility in Hydride Transfer Catalysis

This compound and related bis(arene)chromium complexes have been utilized as catalysts in hydride transfer reactions. ontosight.ai For example, bis(benzene)chromium acts as a precatalyst for the hydrosilation of ketones and aldehydes, a process that involves hydride transfer. rsc.org The catalytic utility of metal complexes in hydride transfer can be influenced by factors such as the Lewis acidity of the metal ion, which can alter the reaction pathway. nih.gov Bio-inspired approaches have also been explored, coupling a metal-binding domain with an organic hydride-acceptor to facilitate transfer hydrogenation. nih.gov

Exploration as Polymerization Catalysts

(Arene)tricarbonylchromium(0) complexes have been studied as initiators and comonomers in the radical polymerization of vinyl monomers. vot.pl These complexes can influence the molecular weight of the resulting polymers. vot.pl While not homopolymerizable themselves, complexes like (styrene)tricarbonylchromium(0) can readily copolymerize with other monomers. vot.pl The coordination of the chromium tricarbonyl unit to an arene can dramatically alter its reactivity, a principle that has been exploited in the synthesis of polymers and other complex molecules. nih.gov

Elucidation of Catalytic Cycles and Active Species

Understanding the intricate details of catalytic cycles and identifying the active species are crucial for optimizing catalytic processes and designing more efficient catalysts.

Identification of Transition States and Reaction Intermediates in Catalytic Processes

The fundamental understanding of catalysis lies in the characterization of the transition state. nih.gov Computational modeling has become an invaluable tool for elucidating the structures of transition states and reaction intermediates. nih.gov In the context of arene-chromium catalysis, the complexation of an arene to a chromium tricarbonyl unit significantly alters its chemical behavior, facilitating reactions by stabilizing intermediates. uwindsor.carsc.org For example, in nucleophilic aromatic substitution reactions catalyzed by these complexes, the chromium moiety stabilizes the anionic intermediate. uwindsor.ca The study of catalytic cycles often involves identifying key intermediates, as demonstrated in the photocatalytic hydroxylation of benzene (B151609), where the cycle involves several distinct steps. researchgate.net

Application of Quantum Chemical Calculations for Catalyst Design and Mechanistic Understanding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and designing novel catalysts. rsc.orgrsc.org These methods can be used to calculate the energies of reactants, products, transition states, and intermediates, providing a detailed picture of the reaction pathway. nih.govrsc.org For instance, DFT studies have been employed to understand the C-H bond activation of benzene and the subsequent formation of biphenyl (B1667301) over a palladium catalyst. rsc.org Quantum computing, with algorithms like the quantum phase estimation (QPE), is an emerging field that holds the promise of performing highly accurate quantum chemical calculations for complex molecular systems, which could further revolutionize catalyst design. arxiv.org

Kinetic and Thermodynamic Profiling of Catalytic Pathways

Thermodynamic Considerations:

The thermodynamic stability of the catalyst and the intermediates in a catalytic cycle is a fundamental determinant of its viability. The enthalpy of formation and sublimation are key parameters in assessing the energetic landscape of the catalyst itself. For instance, thermodynamic data for bis(benzene)chromium, a structurally analogous compound, offers a benchmark for understanding the energetics of this compound.

Table 1: Enthalpy of Sublimation for Bis(benzene)chromium

| Enthalpy of Sublimation (ΔHsub) | Temperature (K) | Method |

|---|---|---|

| 89.4 kJ/mol | 343 | N/A |

| 78.2 ± 6.3 kJ/mol | N/A | N/A |

| 78.2 ± 6.2 kJ/mol | N/A | N/A |

Data sourced from the NIST WebBook for bis(η6-benzene)chromium, serving as a proxy for this compound due to the absence of specific data for the latter. nist.govnist.gov

Kinetic Profiling and Mechanistic Insights:

Kinetic studies are essential for elucidating the reaction mechanism and identifying the factors that control the reaction rate. Key kinetic parameters include the rate constant (k), activation energy (Ea), and pre-exponential factor (A) for each elementary step in the catalytic cycle.

In the context of catalysis by arene-chromium complexes, several mechanistic pathways have been proposed, often involving the following general steps:

Substrate Coordination: The initial step typically involves the coordination of the substrate molecule(s) to the chromium center. The kinetics of this step can be influenced by the steric and electronic properties of both the substrate and the arene ligands of the catalyst.

Migratory Insertion/Oxidative Addition: Subsequent steps may involve migratory insertion of a coordinated species or oxidative addition of a substrate molecule to the chromium center, leading to a change in the oxidation state of the metal.

Reductive Elimination: The final step to form the product often involves reductive elimination from the chromium center, regenerating the active catalytic species.

The regioselectivity of certain reactions catalyzed by arene-chromium complexes can be under either kinetic or thermodynamic control. Under kinetic control, the product distribution is determined by the relative rates of competing reaction pathways, while under thermodynamic control, it is governed by the relative stabilities of the final products. The distinction between these two regimes is crucial for optimizing reaction conditions to favor the desired product isomer.

Hypothetical Reaction Coordinate Diagram for a Catalytic Cycle

Figure 1: A generalized reaction coordinate diagram illustrating the energy profile of a two-step catalytic cycle. E represents the catalyst (this compound), S is the substrate, Int1 and Int2 are intermediates, and TS1 and TS2 are the transition states for the respective steps. The activation energies for each step (the difference in energy between the reactant/intermediate and the corresponding transition state) would be determined through detailed kinetic studies.

Further research involving techniques such as in-situ spectroscopy, isotopic labeling studies, and computational modeling is necessary to fully elucidate the kinetic and thermodynamic profiles of catalytic pathways involving this compound. Such studies would provide a more complete understanding of its catalytic behavior and pave the way for the rational design of more efficient and selective catalytic systems based on this and related arene-chromium complexes. rsc.orguwindsor.canih.gov

Advanced Materials Science and Supramolecular Chemistry with Benzenebiphenylchromium

Design and Synthesis of Functional Materials Incorporating Arene-Chromium Moieties

The design of functional materials based on arene-chromium complexes hinges on the profound electronic changes induced by the coordination of a chromium tricarbonyl, Cr(CO)₃, unit to an aromatic ring. uwindsor.carsc.org This metal fragment is strongly electron-withdrawing, which significantly alters the reactivity of the complexed arene, making it susceptible to transformations not possible for the free arene. uwindsor.carsc.orgresearchgate.net This activation is the cornerstone of designing functional materials, enabling nucleophilic aromatic substitution (SɴAr) and facilitating reactions at the benzylic position. rsc.orgresearchgate.net

The primary synthetic route to (η⁶-arene)Cr(CO)₃ complexes is the direct ligand exchange reaction between the chosen arene and chromium hexacarbonyl, typically under thermal conditions. nih.govchemrxiv.org Optimized procedures have been developed that avoid the need for a large excess of the arene, which simplifies the purification of the resulting complexes, especially for arenes with high boiling points. nih.govchemrxiv.org This method is robust and accommodates a wide variety of functional groups on the arene feedstock, including halides, esters, and amines, yielding the desired π-arene chromium complexes in yields ranging from 19% to 96%. nih.gov

The synthesis of complexes containing biphenyl (B1667301) motifs, a core component of benzenebiphenylchromium systems, has been extensively studied. nih.gov These structures are particularly interesting because the coordination of the Cr(CO)₃ unit to one of the rings can induce planar chirality, which is a valuable feature for applications in asymmetric synthesis. nih.govdtic.mil Once formed, these arene-chromium complexes can be further elaborated into more complex functional materials. For instance, the enhanced electrophilicity of the arene ring allows for SɴAr reactions to build heterocyclic-tethered complexes. nih.gov Furthermore, (η⁶-chloroarene)Cr(CO)₃ complexes can participate in Suzuki-Miyaura cross-coupling reactions to construct densely functionalized poly(hetero)aryl systems containing a single Cr(CO)₃ unit. nih.govchemrxiv.org

The comprehensive characterization of these materials is crucial, with techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) being standard. nih.govchemrxiv.org X-ray crystallography provides definitive structural confirmation. nih.govchemrxiv.org

| Arene Precursor | Reaction Type | Resulting Functional Material/Complex | Key Features and Applications | Citation |

|---|---|---|---|---|

| Substituted Arenes (e.g., with F, Cl, Bpin, Ester groups) | Direct Ligand Exchange with Cr(CO)₆ | (η⁶-arene)Cr(CO)₃ Complexes | Accommodates diverse functional groups; yields up to 96%. | nih.gov |

| (η⁶-chloroarene)Cr(CO)₃ | Suzuki-Miyaura Cross-Coupling | Densely functionalized poly(hetero)aryl complexes | Builds complex aromatic systems on the chromium scaffold. | nih.govchemrxiv.org |

| (η⁶-fluoroarene)Cr(CO)₃ | Nucleophilic Aromatic Substitution (SɴAr) | Heterocyclic ring-tethered (arene)Cr(CO)₃ complexes | Leverages the electron-withdrawing effect of the Cr(CO)₃ unit. | rsc.orgnih.gov |

| ortho- or meta-disubstituted Biphenyls | Direct Ligand Exchange with Cr(CO)₆ | Planar and axially chiral monochromium biphenyl complexes | Valuable in asymmetric synthesis and catalysis. | nih.govdtic.mil |

| Haloarene-Chromium Complexes | Catalytic Asymmetric C-H Arylation | Planar-chiral phosphines | Direct functionalization without pre-functionalized starting materials. | acs.org |

Development of Coordination Polymers and Extended Frameworks Utilizing Arene-Chromium Units

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures built from metal ions or clusters linked by organic ligands. The development of such frameworks using arene-chromium units as building blocks is an emerging area of interest. The functionalized (arene)Cr(CO)₃ complexes described previously, particularly those bearing ligating groups like carboxylates or nitrogen heterocycles, are ideal candidates for acting as the organic linkers in these extended structures.

The design strategy involves synthesizing arene-chromium complexes with two or more functional groups capable of coordinating to secondary metal centers. For example, a this compound complex functionalized with carboxylic acid groups on both the benzene (B151609) and biphenyl rings could act as a ditopic linker, bridging multiple metal centers to form a 2D or 3D framework. The Cr(CO)₃ moiety would be an integral part of the polymer backbone, influencing the framework's electronic properties, porosity, and stability.

While the direct incorporation of (this compound)Cr(CO)₃ into coordination polymers is a specialized research area, the feasibility is supported by extensive work on chromium-based polymers and MOFs. acs.orgresearchgate.net For example, highly robust Cr-MOFs have been synthesized that exhibit exceptional stability across a wide pH range, demonstrating chromium's suitability as a durable node in such frameworks. acs.org Other research has shown the formation of 1D, 2D, and 3D coordination polymers from the reaction of chromium(III) salts with multidentate ligands like dimethylmalonate (B8719724) anions. researchgate.net These studies establish that chromium can readily form the extended, ordered structures characteristic of coordination polymers. researchgate.net By replacing simple organic linkers with functionalized arene-chromium complexes, it is possible to design novel frameworks where the organometallic component imparts unique catalytic or sensory functions.

| Framework Type | Chromium Source/Unit | Linker/Building Block | Key Structural Feature | Citation |

|---|---|---|---|---|

| 1D Coordination Polymer | Binuclear [Cr₂(OH)₂(Me₂mal)₄]⁴⁻ units | Dimethylmalonate (Me₂mal) | Polymeric chain structure. | researchgate.net |

| 2D Coordination Polymer | Mononuclear [Cr(Me₂mal)₂(HMe₂mal)₂]³⁻ units | Dimethylmalonate and its protonated form | Layered 2D-polymeric structure. | researchgate.net |

| High-Connected Cr-MOFs | Chromium clusters | Carboxylate-based organic linkers | Exceptional chemical stability (pH < 0 to > 14). | acs.org |

| Double-Bridged Coordination Polymer | Chromium(III) | Diphenylphosphinate anion | Inorganic backbone with remarkable resistance to hydrolysis. | dtic.mil |

| Hypothetical Arene-Chromium Framework | Secondary Metal Ions (e.g., Zn²⁺, Cu²⁺) | Difunctionalized (Arene)Cr(CO)₃ | Organometallic linker integrated into a porous framework. | (Implied) |

Investigation of Arene-Chromium Complexes in Advanced Sensor Technologies

The unique electronic properties of arene-chromium complexes make them intriguing candidates for use in advanced sensor technologies. A chemical sensor operates by producing a measurable signal in response to the presence of a specific analyte. The significant perturbation of the arene's electron density by the Cr(CO)₃ fragment suggests that the binding of an analyte to the arene-chromium unit could trigger a detectable optical or electronic response.

Coordination polymers and MOFs built from arene-chromium units are particularly promising for sensor applications. These materials can be designed to have specific pore sizes and chemical environments, allowing for the selective binding of target molecules. The interaction between the analyte and the framework could modulate the electronic structure of the embedded arene-chromium moieties, leading to a change in fluorescence or color. For example, supramolecular architectures based on pillar[n]arenes that coordinate with metal ions have been developed as highly sensitive fluorescence sensors for environmental pollutants and other metal ions. mdpi.com This principle could be adapted to frameworks containing arene-chromium units.

The development of optical sensors, or optodes, often involves immobilizing an indicator dye within a polymer matrix. rsc.org A film-based sensor could be created by incorporating a functionalized this compound complex into a polymer like cellulose (B213188) triacetate. rsc.org Upon exposure to an analyte that interacts with the chromium complex—for instance, by binding to a functional group on the biphenyl ligand—a color change could be observed and quantified. Research into porous ionic polymers has already demonstrated their effectiveness in the rapid and selective adsorption of pollutants like Cr₂O₇²⁻ and MnO₄⁻ from water, which is monitored by changes in UV-vis spectroscopy. acs.org This demonstrates the potential of porous materials with charged or electronically active sites to function as effective chemical sensors.

| Sensor Type | Sensing Principle | Potential Role of Arene-Chromium Complex | Example Analytes | Citation |

|---|---|---|---|---|

| Fluorescence Sensor | Analyte binding modulates the fluorescence of a fluorophore. | The arene-chromium unit acts as a quencher or modulator whose effect is altered by analyte binding. | Metal ions (Fe³⁺, Cu²⁺), nitroaromatics. | mdpi.com |

| Colorimetric/Optical Sensor (Optode) | A chemical reaction or binding event causes a visible color change. | The complex acts as the indicator dye, where analyte interaction alters its d-d transitions or charge-transfer bands. | Cr(VI), various metal ions. | rsc.org |

| Porous Polymer Adsorption Sensor | Selective adsorption of analyte into a porous matrix is monitored spectroscopically. | Forms the backbone of an ionic porous polymer, providing specific binding sites and a signal transduction mechanism. | Anions (Cr₂O₇²⁻, MnO₄⁻), organic pollutants. | acs.org |

| Luminescent MOF Sensor | Analyte inclusion in a MOF's pores enhances or quenches its luminescence. | Acts as the luminescent linker in a MOF, with its emission properties sensitive to guests in the pores. | Small molecules, metal ions. | researchgate.net |

Emerging Research Areas and Future Perspectives for Benzenebiphenylchromium

Rational Ligand Design Strategies for Tailored Reactivity and Selectivity

The strategic design of ligands is a cornerstone of modern organometallic chemistry, enabling the fine-tuning of a metal complex's properties for specific applications. For benzenebiphenylchromium, rational ligand design holds the key to unlocking new reactivity and selectivity. The complexation of an arene to a chromium center significantly alters its chemical behavior. uwindsor.carsc.org This principle is the foundation for designing new functionalities.

Future research will likely focus on modifying the biphenyl (B1667301) ligand or even replacing the benzene (B151609) ligand with other arenes to modulate the electronic and steric properties of the chromium center. For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings can influence the metal's reactivity in catalytic cycles. uwindsor.carsc.org The goal is to create catalysts with enhanced efficiency and selectivity for challenging chemical transformations. uwindsor.ca

Planar chiral chromium complexes are emerging as valuable intermediates and ligands for asymmetric catalysis. uwindsor.carsc.org By designing chiral biphenyl ligands or introducing chirality through substitution patterns, it may be possible to develop this compound-based catalysts for enantioselective synthesis, a critical area in the production of pharmaceuticals and fine chemicals.

Interdisciplinary Approaches in Organometallic Research, bridging with other Chemical Disciplines

The future of organometallic research is increasingly interdisciplinary. The study of this compound and its analogues is set to benefit from collaborations that bridge organometallic chemistry with materials science, polymer chemistry, and biology. The unique electronic properties of bis(arene)chromium complexes make them interesting candidates for new materials with novel optical or magnetic properties.

Historically, the field of organochromium chemistry has been of interest in organic synthesis. wikipedia.orgelsevier.com The ability of the chromium unit to activate arene rings towards nucleophilic attack opens up avenues for the synthesis of complex organic molecules. uwindsor.carsc.org Interdisciplinary efforts could see this compound derivatives being explored as building blocks for dendrimers, polymers, and other advanced materials. nih.gov Furthermore, the intersection with biology could lead to the investigation of organochromium complexes as potential therapeutic agents, an area that is gaining traction for other organometallic compounds.

Integration of Computational Chemistry and Machine Learning in Chemical Discovery and Materials Design

Computational chemistry and machine learning are revolutionizing chemical research by accelerating the discovery and design of new molecules and materials. These tools are particularly valuable for predicting the properties and reactivity of complex organometallic compounds like this compound.

Computational mechanistic studies can provide deep insights into the reaction pathways of chromium-catalyzed reactions, helping researchers to understand and predict catalyst performance. bris.ac.uk For example, density functional theory (DFT) calculations can be used to model the structure and bonding in this compound and to explore its potential energy surface in catalytic reactions. uni-giessen.de This understanding is crucial for the rational design of more effective catalysts. bris.ac.uk

Furthermore, machine learning algorithms can be trained on existing experimental and computational data to predict the properties of new, unsynthesized chromium complexes. bris.ac.uk This data-driven approach can significantly speed up the process of catalyst discovery by identifying promising candidates for synthesis and testing, thereby reducing the time and resources required for experimental work. bris.ac.uk The combination of high-throughput screening with computational modeling represents a powerful strategy for exploring the vast chemical space of this compound derivatives.

Development of Sustainable and Green Chemistry Methodologies for Synthesis and Catalysis

The principles of green chemistry are increasingly guiding the development of new synthetic and catalytic processes. For this compound, future research will undoubtedly focus on more sustainable methods for its synthesis and application. This includes the use of less hazardous solvents, reducing energy consumption, and minimizing waste generation.

One area of focus is the development of more efficient synthetic routes to (η⁶-arene)Cr(CO)₃ complexes, which are important precursors and relatives of this compound. nih.govnih.govchemrxiv.org Optimized procedures that avoid large excesses of reagents and simplify purification are being explored. nih.govnih.govchemrxiv.org

Q & A

Basic Research Questions

Q. What experimental protocols ensure reproducible synthesis of Benzenebiphenylchromium, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves reacting chromium precursors (e.g., CrCl₃) with benzene and biphenyl ligands under inert conditions. Key steps include ligand substitution and redox stabilization. To ensure reproducibility:

- Purify intermediates via column chromatography and confirm identity using NMR (¹H/¹³C ) and mass spectrometry .

- Characterize the final product via single-crystal X-ray diffraction to resolve structural ambiguities (e.g., Cr–arene bond distances) and verify purity via elemental analysis .

Q. How does the C₂ symmetry of this compound influence its spectroscopic and reactivity profiles?

- Methodological Answer : The C₂s symmetry (mirror plane through Cr and biphenyl bridge) reduces degeneracy in vibrational modes, observable via:

- IR/Raman spectroscopy : Asymmetric stretching modes of Cr–C bonds show split peaks due to reduced symmetry .

- Electronic spectroscopy : π→d charge-transfer transitions differ from higher-symmetry analogs (e.g., D₆h dibenzenechromium) due to ligand asymmetry .

Q. What standardized methods validate the purity of this compound for catalytic applications?

- Methodological Answer : Combine multiple analytical techniques:

- Thermogravimetric analysis (TGA) : Assess thermal stability and ligand loss thresholds.

- Cyclic voltammetry : Identify redox-active impurities (e.g., free Cr³⁺) by comparing experimental potentials to literature values .

- HPLC-MS : Detect trace organic byproducts (e.g., biphenyl derivatives) with detection limits <0.1% .

Advanced Research Questions

Q. How do computational models resolve contradictions in this compound’s electronic structure reported across studies?

- Methodological Answer : Discrepancies arise from ligand orientation and solvation effects. To address this:

- Perform density functional theory (DFT) calculations with dispersion corrections (e.g., B3LYP-D3) to model Cr–arene interactions accurately .

- Compare computed vs. experimental UV-Vis spectra to validate electronic transitions. Deviations >10 nm suggest incomplete basis sets or solvent effects .

Q. What experimental strategies mitigate variability in this compound’s catalytic performance for C–C coupling?

- Methodological Answer : Control variables systematically:

- Ligand-to-metal ratio : Optimize via kinetic studies (e.g., in situ monitoring by FT-IR) to avoid under/over-coordination .

- Solvent effects : Test polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to modulate reaction rates and selectivity .

- Additives : Introduce Lewis acids (e.g., AlCl₃) to stabilize transition states, as shown in biphenyl-directed ortho-functionalization .

Q. How can researchers design derivatives of this compound with modified aryl groups while preserving catalytic activity?

- Methodological Answer : Use a stepwise approach:

- Ligand screening : Replace benzene/biphenyl with electron-deficient arenes (e.g., hexafluorobenzene) via ligand exchange reactions. Monitor stability via TGA .

- Structure-activity relationships (SAR) : Correlate Hammett parameters (σ) of substituents with catalytic efficiency in benchmark reactions (e.g., ethylene oligomerization) .

- Crystallographic validation : Resolve derivative structures to confirm retention of C₂s symmetry or identify new symmetry elements impacting reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.